(3S,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by a specific stereochemistry and functional groups that contribute to its biological activity. This compound is often studied for its potential applications in pharmaceutical research and development.
The compound can be synthesized in laboratory settings, and its hydrochloride salt form is commonly used in various chemical and biological studies. The synthesis routes often involve chiral pool synthesis or asymmetric synthesis techniques to achieve the desired stereochemistry.
This compound is classified as a pyrrolidine derivative due to the presence of a pyrrolidine ring, which consists of a five-membered ring containing nitrogen. It also falls under the category of secondary alcohols due to the hydroxyl group attached to the carbon chain.
The synthesis of (3S,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride typically involves several key steps:
Technical details may include using solvents such as ethanol or methanol and employing catalysts to facilitate reactions while maintaining stereochemical integrity.
The molecular formula is with a molecular weight of approximately 175.68 g/mol. The compound features a chiral center at positions 3 and 5, contributing to its stereoisomerism.
This compound can participate in various chemical reactions, including:
Technical details often involve using specific reagents and conditions to control reaction pathways and selectivity.
Research indicates that compounds with similar structures exhibit activity in modulating neurotransmitter systems, potentially affecting mood and anxiety levels.
Relevant data from spectroscopic analyses (e.g., Nuclear Magnetic Resonance and Infrared spectroscopy) confirm the presence of functional groups and structural integrity.
(3S,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride has potential applications in:
The stereoselective construction of the pyrrolidine core in (3S,5S)-5-(2-hydroxypropan-2-yl)pyrrolidin-3-ol hydrochloride relies on chiral auxiliaries and catalytic asymmetric methods. The N-tert-butanesulfinyl imine approach enables high diastereocontrol during nucleophilic additions to the imine bond. For example, Tsuji-Trost allylation of sulfinyl imines with allyl acetate derivatives, followed by ring-closing metathesis, affords 3,5-disubstituted pyrrolidines with >90% diastereomeric excess (de) [6]. Subsequent hydrolysis of the sulfinyl group and reductive cyclization yield the target scaffold with retention of stereochemistry. This method is particularly effective for introducing the 2-hydroxypropan-2-yl group at C5 via tailored acrylate esters in the metathesis step [6] [8].
Table 1: Asymmetric Synthesis Approaches for Pyrrolidine Scaffolds
Method | Chiral Inductor | Key Step | Diastereoselectivity | Yield |
---|---|---|---|---|
Tsuji-Trost Allylation | N-tert-Butanesulfinamide | Allylation/RCM | >90% de | 72–85% |
Reductive Amination | Substrate Control | Ketone/Amine Condensation | Moderate | 50–75% |
Chiral Pool Derivatization | Natural Amino Acids | Stereospecific Cyclization | High | 60–80% |
Bicyclic frameworks incorporating the pyrrolidine motif are synthesized via intramolecular halo-cyclization or carbamate annulation. A protecting-group-free strategy employs sodium bicarbonate as a CO₂ source to generate cyclic carbamates from amino alcohols, as demonstrated in syntheses of iminosugars like 1,4-dideoxy-1,4-imino-D-lyxitol [3]. The hydroxy-directed cyclization ensures cis-stereochemistry at C3 and C5 positions, critical for the target compound’s configuration. Vasella reductive amination further optimizes stereocontrol, where sodium cyanoborohydride or picoline borane reduces iminium intermediates with minimal epimerization [3] [7]. This approach achieves 70–88% yields while avoiding protecting-group manipulations that erode efficiency.
Enzymatic and metal-catalyzed ring-opening of lactams provides enantiopure precursors for pyrrolidine synthesis. Glutamate dehydrogenase-catalyzed reductive amination of α-ketolactams, using NADPH as a cofactor, affords β-amino acid derivatives with high enantiomeric excess (ee) [9]. These intermediates undergo stereospecific cyclization to pyrrolidinols under acidic conditions. For racemic compounds, diastereomeric salt resolution with chiral acids like L-tartaric acid separates enantiomers. A case study with pregabalin demonstrates hydrate formation’s role in resolution efficiency, where phase diagrams identify optimal temperature pairs (10–40°C) for crystallizing single diastereomers [4] [10]. This method yields >50% recovery with 153 mg/(g water) productivity.
Reductive amination of γ-ketols with ammonia or amines constructs the pyrrolidine ring while controlling stereocenters. Stepwise protocols first condense levulinic acid derivatives with ammonia to form imines, followed by NaBH₄ reduction in methanol. This method achieves 75–98% yields for cis-3,5-disubstituted pyrrolidines due to substrate-directed hydride delivery [9]. Titanium(IV) isopropoxide modifies this pathway by forming carbinolamine intermediates, enabling NaBH₃CN reduction in ethanol with enhanced stereoselectivity [7] [9]. For tertiary alcohols like the 2-hydroxypropan-2-yl group, open-system reductive amination minimizes dialkylation byproducts by continuously removing water and recycling gaseous reactants [7].
Table 2: Reductive Amination Conditions for Hydroxylated Pyrrolidines
Carbonyl Precursor | Amine Source | Reductant | Solvent | Key Feature | Yield |
---|---|---|---|---|---|
Levulinic Acid | NH₃ | NaBH₄ | MeOH | Direct lactam formation | 75–98% |
γ-Keto Alcohols | BnNH₂ | NaBH₃CN | EtOH | Ti(OiPr)₄-mediated imine activation | 85–90% |
1,4-Dicarbonyls | NH₄OAc | NaBH(OAc)₃ | THF | Low temperature stability | 60–72% |
Racemic mixtures of the pyrrolidin-3-ol scaffold are resolved using chiral acids. L-Tartaric acid is preferred for its ability to form crystalline salts with distinct solubilities. The process leverages differential hydration in diastereomeric salts, as seen in pregabalin resolution, where the (S)-enantiomer-tartrate hydrate precipitates selectively [4]. Multicomponent phase diagrams model solubility behavior, identifying optimal tartaric acid ratios (typically 0.5–1.0 equivalents) and solvent compositions (water/alcohol mixtures) [4] [10]. For substrates lacking acidic groups, in situ salt formation with (-)-proline resolves enantiomers via proton transfer, yielding diastereomers separable by fractional crystallization [10]. This method achieves >88% ee and 51.6% yield in proof-of-concept resolutions.
Table 3: Chiral Resolving Agents for Diastereomeric Salt Formation
Resolving Agent | Substrate | Solvent System | Efficiency (ee) | Productivity |
---|---|---|---|---|
L-Tartaric Acid | Pregabalin Analog | H₂O/EtOH | >99% ee | 153 mg/(g water) |
(-)-Proline | Phenylsuccinic Acid | MeOH/H₂O | 88% ee | 51.6% yield |
D-DBTA* | N-Acyl Pyrrolidine | Acetonitrile | 90–95% ee | 40–60% recovery |
D-DBTA: Di-p-toluoyl-D-tartaric acid
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2